MTF1 protein
Description
Properties
CAS No. |
122319-59-9 |
|---|---|
Molecular Formula |
C7H4F2N2S |
Synonyms |
MTF1 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Neurodegenerative Diseases
Huntington's Disease Research
MTF1 has emerged as a significant player in the context of Huntington's disease, a neurodegenerative disorder caused by the mutation of the huntingtin gene. Recent studies have demonstrated that increased levels of MTF1 can mitigate the toxic effects of mutant huntingtin (mHTT) protein. Specifically, MTF1 has been shown to:
- Counteract Oxidative Stress : MTF1 reduces oxidative stress associated with mHTT toxicity in both cellular and animal models .
- Alleviate Motor Defects : In mouse models, the delivery of MTF1 via adeno-associated virus vectors resulted in improved motor functions and reduced mHTT aggregates .
- Potential Therapeutic Strategy : These findings suggest that enhancing MTF1 expression may offer new therapeutic avenues for treating Huntington's disease by targeting mHTT-induced cellular damage .
Cancer Research Applications
Prognostic and Immunological Role
MTF1 is implicated in various cancers, where its expression levels correlate with tumor progression and patient outcomes. Key findings include:
- Pan-Cancer Analysis : Bioinformatics analyses have revealed that MTF1 expression is dysregulated across multiple cancer types, indicating its potential as a biomarker for prognosis .
- Tumor Microenvironment Interaction : MTF1 has been linked to immune cell infiltration within tumors, suggesting a role in modulating the immune landscape of cancers. Higher MTF1 levels were associated with specific immune cell types, such as plasmacytoid dendritic cells and central memory T cells .
- Epithelial to Mesenchymal Transition (EMT) : In ovarian cancer, MTF1 promotes EMT, which is crucial for metastasis. Knockout studies showed that loss of MTF1 inhibited cell migration and invasion by upregulating epithelial markers while downregulating mesenchymal markers .
Metal Homeostasis and Toxicity Response
MTF1 is essential for maintaining metal ion homeostasis within cells. It regulates the expression of metallothioneins and other genes involved in metal detoxification:
- Zinc Regulation : MTF1 plays a pivotal role in zinc homeostasis by regulating genes that facilitate zinc absorption and distribution .
- Response to Metal Toxicity : Studies have shown that MTF1 activation can mitigate cellular damage caused by excess metal ions, thus serving as a protective mechanism against metal toxicity .
Potential Therapeutic Target
Given its involvement in critical cellular processes and disease mechanisms, MTF1 represents a promising therapeutic target:
- Gene Therapy Approaches : Strategies to enhance MTF1 expression or activity could lead to novel treatments for conditions such as Huntington's disease and various cancers .
- Small Molecule Modulators : Ongoing research aims to identify small molecules that can increase MTF1 activity, potentially leading to effective interventions against diseases characterized by oxidative stress and metal dysregulation .
Comprehensive Data Table
Chemical Reactions Analysis
Metal Ion Binding and Activation
MTF1 binds metals through distinct structural domains, enabling its transcriptional activity:
-
Zinc Binding :
-
Copper Binding :
Post-Translational Modifications
MTF1 activity is modulated by phosphorylation and redox-sensitive modifications:
-
Phosphorylation :
DNA Binding and Transcriptional Regulation
MTF1 binds MREs in target gene promoters, often cooperating with other transcription factors:
-
Cooperative Binding :
Redox and Hypoxic Stress Responses
MTF1 mediates antioxidant and hypoxia adaptation through dual mechanisms:
-
Antioxidant Defense :
-
Hypoxia Adaptation :
Interactions with Signaling Pathways
MTF1 crosstalks with NF-κB and insulin biosynthesis pathways:
-
NF-κB Regulation :
-
Insulin Synthesis :
Comparison with Similar Compounds
Structural Comparison
| Feature | MTF1 | HIF-1α | NRF2 | Sp1 |
|---|---|---|---|---|
| Domains | Zinc fingers, N/C-terminal | bHLH-PAS domains | bZIP, Neh domains | Zinc fingers |
| Metal Binding | Directly binds Zn²⁺, Cu²⁺ | Oxygen-sensitive (no metals) | Indirect via KEAP1 | Zinc-dependent DNA binding |
| Regulatory Motifs | MREs in promoters | Hypoxia-response elements | Antioxidant-response elements | GC-rich regions |
Key Differences :
Functional Comparison
| Function | MTF1 | HIF-1α | NRF2 | Sp1 |
|---|---|---|---|---|
| Primary Role | Metal homeostasis, stress response | Hypoxia adaptation | Oxidative stress response | Transcriptional activation |
| Key Targets | MT1, MMPs, ATP7B | VEGF, PlGF | HMOX1, NQO1 | Housekeeping genes |
| Stress Activation | Heavy metals, oxidative stress | Low oxygen | Electrophiles, ROS | Constitutive/phosphorylation |
| Cancer Role | Dual (pro-/anti-tumor) | Angiogenesis promoter | Chemoresistance | Proliferation/differentiation |
Research Findings :
- MTF1 vs. HIF-1α : Both induce Placenta Growth Factor (PlGF) under hypoxia, but MTF1 requires oncogenic Ras for maximal activation .
- MTF1 vs. NRF2 : MTF1 protects against ferroptosis via nuclear translocation, while NRF2 upregulates antioxidant genes .
- MTF1 vs. Sp1 : MTF1 regulates metal-specific genes, whereas Sp1 broadly activates promoters like GTSE1 in cancer .
Disease Implications
Contradictions :
Regulatory Mechanisms
Unique Pathways :
- MTF1 requires SIRT6 for deacetylation and nuclear translocation in hepatic defense .
- NRF2 is degraded via KEAP1 under normal conditions but stabilized during stress .
Data Tables
Table 1: Expression Patterns in Cancers
Table 2: Prognostic Significance
| Gene | Poor Prognosis Cancers | Protective Cancers |
|---|---|---|
| MTF1 | LIHC, LGG | KIRC, ovarian cancer |
| HIF-1α | Breast, pancreatic | Rare |
| NRF2 | Lung, liver | Colorectal |
Research Findings
- MTF1 in LIHC : METTL3 acetylation stabilizes MTF1 mRNA, driving proliferation .
- MTF1 vs. ATP7B : A homozygous MTF1-binding site variant in ATP7B causes Wilson’s disease .
- Therapeutic Potential: MTF1 knockdown suppresses ovarian cancer metastasis , while its overexpression correlates with chemoresistance in LIHC .
Preparation Methods
Bacterial Expression Systems
MTF1 has been successfully expressed in Escherichia coli for structural and biochemical studies. The full-length murine MTF1 (mMtf1) was cloned into a pET vector with an N-terminal glutathione S-transferase (GST) tag to enhance solubility. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 0.5 mM for 16 hours at 18°C yielded soluble protein. After cell lysis via sonication, the GST-tagged MTF1 was purified using glutathione-affinity chromatography, followed by tobacco etch virus (TEV) protease cleavage to remove the tag. However, bacterial systems often lack post-translational modifications required for MTF1’s metal-sensing functions, necessitating refolding steps in the presence of Zn²⁺ or Cu⁺ ions.
Mammalian Expression Systems
For functional studies in mammalian cells, MTF1 has been expressed in primary myoblasts and HEK293T cells. The pET-GST/TEV/mMtf1 plasmid was transfected using lentiviral vectors, with transduction efficiency monitored via fluorescence-activated cell sorting (FACS). Differentiation-specific expression in myoblasts required collagen-coated plates and serum-free media supplemented with insulin (10 µg/ml) to activate myogenic pathways. Nuclear localization of MTF1 increased during differentiation, as confirmed by immunofluorescence using anti-MTF1 antibodies (1:100 dilution) and Alexa-488-conjugated secondary antibodies.
Yeast-Based Expression
In Saccharomyces cerevisiae, MTF1 (encoded by S. cerevisiae gene YDR033W) was co-expressed with mitochondrial RNA polymerase (Rpo41) for studying promoter binding. His-tagged Mtf1 and Rpo41 were co-purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, followed by size-exclusion chromatography to remove aggregates. Yeast systems are advantageous for studying mitochondrial transcription but require stringent anaerobic conditions to prevent oxidative damage to metal-binding cysteine residues.
Purification and Metal Reconstitution
Affinity Chromatography
GST- and His-tagged MTF1 constructs are mainstream for affinity-based purification. GST-tagged MTF1 binds glutathione sepharose 4B resin with a typical yield of 2–3 mg per liter of bacterial culture. His-tagged MTF1, purified via Ni-NTA resin, achieves higher yields (4–5 mg/L) but may require imidazole gradient elution (20–250 mM) to minimize co-purification of bacterial chaperones.
Metal Ion Supplementation
MTF1’s C-terminal tetra-cysteine motif binds Cu⁺ stoichiometrically (1:4 molar ratio). Reconstitution involves incubating purified MTF1 with 100 µM CuSO₄ in buffer containing 10 mM tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions. Atomic absorption spectroscopy confirmed 3.8 ± 0.2 Cu⁺ ions per MTF1 molecule after dialysis against metal-free buffer. For Zn²⁺-bound MTF1, 50 µM ZnCl₂ was added during refolding, achieving 85% metal occupancy.
Validation of Functional Integrity
DNA-Binding Assays
Electrophoretic mobility shift assays (EMSAs) using a 45-bp metal response element (MRE: 5ʹ-TGCRCNC-3ʹ) confirmed MTF1’s DNA-binding capacity. MTF1 (100 nM) incubated with ³²P-labeled MRE probe (10 nM) in 20 mM HEPES (pH 7.5), 50 mM KCl, and 5% glycerol showed shifted bands on 6% native PAGE, with binding enhanced by Cu⁺ addition (30 µM).
Chromatin Immunoprecipitation (ChIP)
ChIP-seq in differentiating myoblasts revealed MTF1 binding at promoters of myogenic genes (e.g., MyoD1, Myogenin). Crosslinking with 1% formaldehyde, sonication to shear DNA to 200–500 bp, and immunoprecipitation with anti-MTF1 antibodies (1:50 dilution) enriched MRE-containing regions by 15-fold compared to IgG controls.
Challenges and Optimization Strategies
Solubility and Aggregation
Bacterial-expressed MTF1 often forms inclusion bodies. Solubility was improved by lowering induction temperature (18°C), adding 0.5 M arginine to the lysis buffer, and co-expressing with E. coli chaperones GroEL/GroES. Mammalian systems circumvent this but require costly media and longer cultivation times.
Post-Translational Modifications
Phosphorylation at Ser-435 and Ser-438 regulates MTF1 nuclear translocation. Co-expression with protein phosphatase 1 (PP1) in HEK293T cells increased nuclear MTF1 levels by 40%, as quantified by subcellular fractionation and Western blotting.
Comparative Analysis of Preparation Methods
| Parameter | Bacterial System | Mammalian System | Yeast System |
|---|---|---|---|
| Yield | 2–5 mg/L | 0.1–0.5 mg/L | 1–2 mg/L |
| Post-Translational Modifications | None | Phosphorylation, Glycosylation | Acetylation |
| Metal Reconstitution | Required | Not required | Required |
| Cost per Milligram | $50 | $500 | $200 |
| Functional Validation | EMSA, CD Spectroscopy | ChIP, Transcriptional Assays | Promoter-Binding Assays |
Q & A
Q. What mechanisms underlie MTF1's context-dependent regulation of oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
